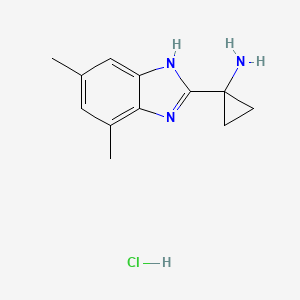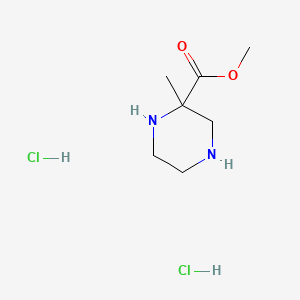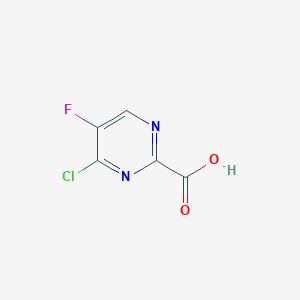
4-Chloro-5-fluoropyrimidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-5-fluoropyrimidine-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C5H2ClFN2O2. This compound is part of the pyrimidine family, which is known for its significant role in various biological processes and pharmaceutical applications. The presence of both chlorine and fluorine atoms in its structure makes it a valuable intermediate in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-fluoropyrimidine-2-carboxylic acid typically involves the halogenation of pyrimidine derivatives. One common method includes the reaction of 4-chloropyrimidine with fluorinating agents under controlled conditions to introduce the fluorine atom at the desired position . The reaction conditions often require the use of solvents like acetonitrile and catalysts such as palladium complexes to facilitate the halogenation process .
Industrial Production Methods: Industrial production of this compound involves large-scale halogenation reactions using automated reactors to ensure consistency and purity. The process is optimized to minimize by-products and maximize yield. Quality control measures, including chromatography and spectroscopy, are employed to ensure the final product meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-5-fluoropyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which can be useful in further synthetic applications.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used under reflux conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in pharmaceutical synthesis and other chemical applications .
Aplicaciones Científicas De Investigación
4-Chloro-5-fluoropyrimidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in the development of antiviral and anticancer agents.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-5-fluoropyrimidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access and subsequent biochemical reactions .
Comparación Con Compuestos Similares
2-Chloro-5-fluoropyrimidine: Similar in structure but lacks the carboxylic acid group, making it less versatile in certain synthetic applications.
5-Fluorouracil: A well-known anticancer agent, structurally related but with different functional groups and applications.
2,4-Dichloro-5-fluoropyrimidine:
Uniqueness: 4-Chloro-5-fluoropyrimidine-2-carboxylic acid is unique due to the presence of both chlorine and fluorine atoms along with a carboxylic acid group, providing a versatile platform for further chemical modifications and applications in various fields.
Propiedades
Fórmula molecular |
C5H2ClFN2O2 |
|---|---|
Peso molecular |
176.53 g/mol |
Nombre IUPAC |
4-chloro-5-fluoropyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C5H2ClFN2O2/c6-3-2(7)1-8-4(9-3)5(10)11/h1H,(H,10,11) |
Clave InChI |
HFCZPFSWUOQGTB-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=NC(=N1)C(=O)O)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(5,6-dibromopyridin-2-yl)amino]butyl}acetamide](/img/structure/B13465416.png)

![2-Methyl-2-{[(pyridin-2-yl)methyl]amino}propanoic acid hydrochloride](/img/structure/B13465424.png)
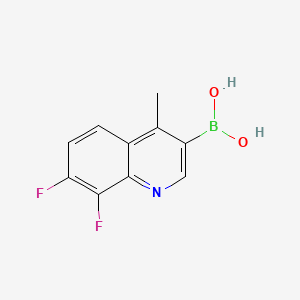

![tert-butyl 7-amino-8-cyano-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-6-carboxylate](/img/structure/B13465433.png)
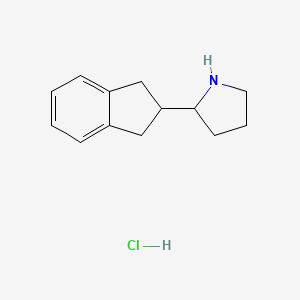
![N-methyl-N-[3-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)propyl]prop-2-enamide](/img/structure/B13465448.png)
![2-[(Tert-butoxy)carbonyl]-4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylicacid](/img/structure/B13465459.png)
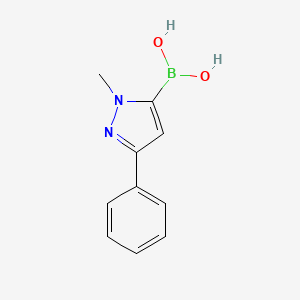
![2,5-dioxopyrrolidin-1-yl N-[2-(pyridin-2-yl)ethyl]carbamate](/img/structure/B13465469.png)
